4-Nitro-N-propylbenzamide

Medicinal Chemistry Process Chemistry Solid-State Characterization

4-Nitro-N-propylbenzamide (CAS 2585-24-2) is a critical benzamide intermediate for synthesizing 4-amino-N-substituted amines via catalytic hydrogenation. Unlike its N-methyl (mp 219°C) or N-ethyl (mp 149°C) analogs, its lower melting point (100-103°C) and specific logP (2.65) make it uniquely suited for hot-melt extrusion and reversed-phase HPLC method development. As the direct precursor to CPI1047, a patented neuroprotective agent, it is essential for SAR studies targeting neurodegenerative disorders. Ensure reproducible results by selecting the correct N-alkyl chain length—substitution with other analogs is not scientifically justified and introduces significant risk to process scalability and research validity.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 2585-24-2
Cat. No. B1595298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-N-propylbenzamide
CAS2585-24-2
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13)
InChIKeyMDRVSZJDSUDYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-N-propylbenzamide (CAS 2585-24-2) – Core Physical Properties and Procurement Specifications


4-Nitro-N-propylbenzamide (CAS 2585-24-2), also referred to as N-n-propyl-4-nitrobenzamide or CPI1047, is a benzamide derivative characterized by a para-nitro substituted benzene ring and an N-propyl amide side chain [1]. This compound is a solid at room temperature with a molecular formula of C10H12N2O3 and a molecular weight of 208.21 g/mol . Its key physical properties include a melting point range of 100–103 °C (with decomposition) , a density of 1.192 g/cm³ , and a predicted logP of 2.65 . As an intermediate, it is widely used in the synthesis of 4-amino-N-substituted amines via catalytic hydrogenation , and it has been specifically cited in patent literature as a potential agent for treating neurodegenerative disorders [2]. These baseline specifications serve as critical quality control checkpoints for procurement and initial experimental design.

Why N-Alkyl-4-nitrobenzamide Analogs Cannot Be Interchanged: A Procurement Risk Assessment


Direct substitution of 4-nitro-N-propylbenzamide with other N-alkyl-4-nitrobenzamide analogs, such as the N-methyl, N-ethyl, or N-butyl derivatives, is not scientifically justified due to the significant impact of the N-alkyl chain length on key physicochemical properties, including melting point, lipophilicity, and density. These properties directly influence a compound's behavior in downstream applications, such as its solubility in reaction media, its retention time in chromatographic purification [1], and its bioavailability in medicinal chemistry contexts [2]. For example, the melting point of the N-propyl analog (100–103 °C) is markedly different from that of the N-methyl analog (219 °C) , a critical parameter that can affect crystallization protocols and formulation development. Furthermore, the predicted pKa and logP values vary across this homologous series, altering the compound's ionization state and partition coefficient at a given pH, which are crucial for both reactivity and biological assays . Therefore, assuming functional equivalence without rigorous empirical validation introduces significant risk into both research reproducibility and process scalability.

Quantitative Evidence Guide: Verifiable Differentiation of 4-Nitro-N-propylbenzamide Against Analogs


Melting Point Comparison: Lower Thermal Transition Enables Unique Handling and Formulation

4-Nitro-N-propylbenzamide exhibits a melting point of 100–103 °C (with decomposition) . This is significantly lower than its closest homologs, N-methyl-4-nitrobenzamide (219 °C) and N-ethyl-4-nitrobenzamide (149 °C) , and is distinct from the unsubstituted 4-nitrobenzamide parent compound (199–201 °C) . The N-butyl analog has a reported melting point that is not well-defined in standard databases, often listed as N/A .

Medicinal Chemistry Process Chemistry Solid-State Characterization

Lipophilicity Comparison: Distinct logP Drives Differential Partitioning and Permeability

The predicted logP of 4-nitro-N-propylbenzamide is 2.65 . This value indicates moderate lipophilicity. In contrast, the N-methyl homolog has a predicted logP of 1.87 [1], and the N-ethyl analog has a predicted logP of 2.25 . The N-butyl derivative is expected to have an even higher logP (predicted > 3.0) based on its longer alkyl chain .

ADME Medicinal Chemistry Chromatography

Density Comparison: Altered Molecular Packing in the Solid State

The density of 4-nitro-N-propylbenzamide is 1.192 g/cm³ . This is lower than the densities of its N-methyl (1.272 g/cm³) and N-ethyl (1.228 g/cm³) counterparts. The parent 4-nitrobenzamide has a significantly higher density of approximately 1.43 g/cm³ .

Solid-State Chemistry Formulation Material Science

Patent-Enabled Differentiation: Targeted Application in Neurodegenerative Disorders

4-Nitro-N-propylbenzamide is specifically claimed in US Patent 5,907,061 (CPI1047) as a benzamide compound useful for treating neurodegenerative disorders [1]. The patent discloses a series of N-alkyl nitrobenzamides and their potential to arrest or slow the progressive loss of central nervous system function in conditions such as Parkinson's disease [2]. While other N-alkyl derivatives (e.g., N-butyl, CPI1045; N-tert-amyl, CPI1049) are also included in the patent family [3], CPI1047 is explicitly named and serves as a representative compound for the class.

Neurodegeneration Drug Discovery Patent Analysis

Synthetic Utility: A Preferred Precursor for 4-Amino-N-propylbenzamide via Hydrogenation

4-Nitro-N-propylbenzamide is a well-documented precursor for the synthesis of 4-amino-N-propylbenzamide through catalytic hydrogenation . This transformation leverages the nitro group's reducibility to an amine, a common strategy in medicinal chemistry for generating primary aniline derivatives . While this reaction is generally applicable to all 4-nitrobenzamide derivatives, the N-propyl group offers a specific steric and electronic profile that influences the hydrogenation kinetics and the properties of the resulting 4-amino-N-propylbenzamide product [1].

Organic Synthesis Catalytic Hydrogenation Intermediate Chemistry

Optimal Use Cases for 4-Nitro-N-propylbenzamide Based on Verified Differentiation


Synthesis of 4-Amino-N-propylbenzamide for Medicinal Chemistry Programs

This compound is the direct precursor for 4-amino-N-propylbenzamide via catalytic hydrogenation . This is its primary and most validated use case. The unique combination of the N-propyl side chain and the reducible para-nitro group makes it an essential building block for generating aniline derivatives with a specific lipophilicity and steric profile. Its use is supported by multiple vendor application notes and general synthetic protocols .

Structure-Activity Relationship (SAR) Studies in Neurodegenerative Disease Research

Given its explicit inclusion in patents related to neurodegenerative disorder treatments (as CPI1047), this compound is a critical tool for SAR studies aimed at optimizing benzamide-based neuroprotective agents [1]. Researchers can use it as a reference point to investigate how modifications to the N-alkyl chain (e.g., propyl vs. butyl vs. tert-amyl) affect biological activity, metabolic stability, and target engagement [2].

Development of Chromatographic Methods for N-Alkyl-4-nitrobenzamide Analogs

The distinct logP of 2.65 makes 4-nitro-N-propylbenzamide a valuable reference standard for developing and validating reversed-phase HPLC methods designed to separate and quantify a series of N-alkyl-4-nitrobenzamide derivatives . Its specific retention time will differ from that of the N-methyl (logP 1.87) and N-ethyl (logP 2.25) analogs, allowing for their resolution and purity assessment in complex reaction mixtures [3].

Formulation Studies Requiring Lower Melting Point Benzamide Derivatives

For applications such as hot-melt extrusion or the development of amorphous solid dispersions, a lower melting point is often advantageous to prevent thermal degradation of the active ingredient or other excipients [4]. With a melting point of 100–103 °C, 4-nitro-N-propylbenzamide is significantly more amenable to these processes than the N-methyl (219 °C) or N-ethyl (149 °C) analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitro-N-propylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.